“2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” is a boron-containing compound . It is a small molecule that has been used in the synthesis of various antifungal and antimalarial agents .
Efficient synthesis is essential for the development of therapeutics. A four-step route has been established for the synthesis of a potent new class boron-containing antimalarial agent . A series of new boron-containing benzoxaborole compounds was designed and synthesized for a structure-activity relationship (SAR) investigation to assess the antimalarial activity changes derived from side-chain structural variation, substituent modification on the benzene ring .
The molecular structure of “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” is characterized by a boron atom incorporated into a benzoxaborole ring . The boron atom plays a crucial role in the biological activity of these compounds .
The chemical reactions involving “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” are typically associated with its use as a precursor in the synthesis of antifungal and antimalarial agents . The boron atom in the benzoxaborole ring is a key player in these reactions .
The physical and chemical properties of “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” are influenced by its molecular structure. The presence of the boron atom and the benzoxaborole ring confer unique properties to this compound .
5-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that belongs to the class of benzoxaboroles. This class has garnered significant attention due to its unique structural properties and potential biological activities. The compound features a boron atom integrated into a cyclic structure, which contributes to its chemical reactivity and stability. Benzoxaboroles, including 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol, are characterized by their ability to interact with biological targets, making them valuable in medicinal chemistry.
5-methylbenzo[c][1,2]oxaborol-1(3H)-ol can be synthesized through various chemical pathways involving boronic acids and other reagents. It falls under the category of oxaboroles, which are cyclic compounds containing boron and oxygen within their ring structure. These compounds are known for their Lewis acidic properties due to the presence of boron, which can participate in coordination chemistry and enzyme interactions.
The synthesis of 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with activated carboxylic acids. A common method includes using a coupling reaction under controlled conditions to ensure high yields and purity. For instance, the synthesis may proceed as follows:
The characterization of synthesized compounds is typically performed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy (including , , and NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structural integrity and purity.
The molecular structure of 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol consists of a benzene ring fused with a five-membered oxaborole ring that includes a hydroxyl group (-OH). The presence of the methyl group at the 5-position on the benzene ring influences its steric and electronic properties.
5-methylbenzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions due to its Lewis acidic nature. It can form complexes with nucleophiles or participate in substitution reactions where the hydroxyl group can be replaced or modified under appropriate conditions.
The mechanism of action for 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol primarily involves its interaction with biological molecules such as enzymes. The boron atom acts as a Lewis acid that can coordinate with electron-rich sites on proteins or nucleic acids.
5-methylbenzo[c][1,2]oxaborol-1(3H)-ol exhibits distinct physical and chemical properties that are relevant for its applications:
5-methylbenzo[c][1,2]oxaborol-1(3H)-ol has potential applications in medicinal chemistry due to its antimicrobial properties. Research indicates that benzoxaboroles can act against various pathogens by inhibiting essential enzymes involved in bacterial protein synthesis.
Boron-containing heterocycles serve as privileged pharmacophores in medicinal chemistry due to their unique electronic properties and ability to form reversible covalent bonds with biological targets. The design of 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol hinges on strategic incorporation of active halogen atoms (e.g., bromo or iodo substituents) at the C6 or C7 positions of the benzoxaborole core. These halogens enable late-stage diversification via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic esters, facilitating rapid library synthesis for structure-activity relationship studies [1] [6]. Key design considerations include:
Table 1: Directed Functionalization of Benzoxaborole Scaffolds
Directing Group | Position | Coupling Partner | Yield (%) | Reference |
---|---|---|---|---|
Pyridine-N-oxide | C6 | Phenylboronic acid | 78 | [6] |
Carboxamide | C7 | 4-Cyanophenylboronate | 85 | [1] |
Triflate | C5 | Thienylboronic ester | 62 | [6] |
Regioselectivity in 5-methylbenzoxaborole derivatization is governed by substituent effects and catalyst choice. The methyl group at C5 exerts moderate steric bias, directing electrophilic substitutions (e.g., nitration, halogenation) to the C7 position. For C-H activation, Pd/phosphine complexes with pivalic acid as an additive achieve >90% C7-arylation selectivity, while ruthenium catalysts favor C6 functionalization [3] [9]. Solvent-controlled regioselectivity is documented in Knoevenagel condensations, where aprotic solvents (DMF) promote C5-aldol adducts, while protic solvents (ethanol/water) yield C7 products [2].
Critical factors influencing regioselectivity:
Table 2: Solvent-Dependent Regioselectivity in Benzoxaborole Modifications
Reaction Type | Solvent | Temperature (°C) | Major Product (Position) | Selectivity Ratio (C7:C6) |
---|---|---|---|---|
Knoevenagel | Ethanol/water | 100 | C7-aldol adduct | 9:1 |
Direct arylation | Toluene | 120 | C7-aryl | 19:1 |
Oxidative alkenylation | DMF | 80 | C6-vinyl | 1:8 |
The 5-methylbenzoxaborole core is synthesized via intramolecular transesterification of ortho-hydroxymethyl phenylboronic acids. Tris(pentafluorophenyl)borane (BCF) catalyzes this cyclization at 25°C by activating the boronic acid’s hydroxyl group, achieving 95% yield with 0.5 mol% catalyst [6] [8]. Alternative routes include:
Mechanistic studies reveal BCF coordinates to the boronic acid’s oxygen, lowering the energy barrier for nucleophilic attack by the phenolic hydroxyl. This step is followed by dehydration, forming the fused boracycle [8].
Table 3: Cyclization Conditions for 5-Methylbenzoxaborol-1(3H)-ol
Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
BCF-catalyzed | 0.5 mol% BCF | 25°C | 2 | 95 | 99 |
Thermal | None | 150°C | 12 | 65 | 90 |
Microwave | K₂CO₃ | 180°C | 0.5 | 92 | 95 |
Photoredox | Ru(bpy)₃Cl₂ | 25°C (vis light) | 3 | 88 | 98 |
Post-cyclization modifications optimize 5-methylbenzoxaborole’s drug-like properties through three key strategies:
Notably, C7-fluorination improves metabolic stability by blocking cytochrome P450 oxidation sites, while C6-amination enhances water solubility for parenteral formulations [7] [10]. Hybrid molecules with fluoroquinolones demonstrate synergistic antibacterial effects against Mycobacterium tuberculosis (MIC₉₀: 0.09 µM) [7].
Key modifications and associated bioactivity enhancements:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7